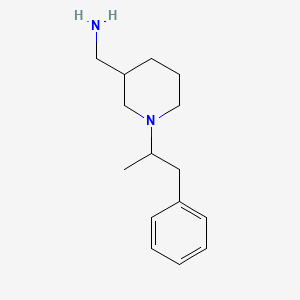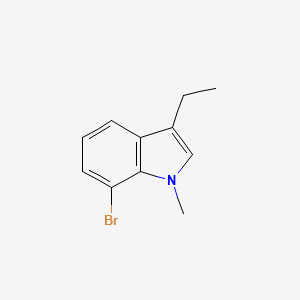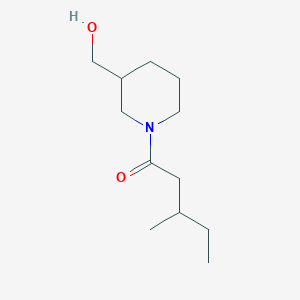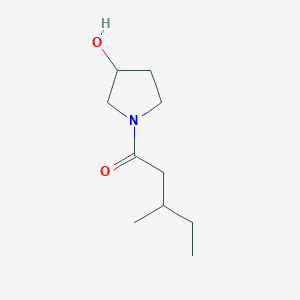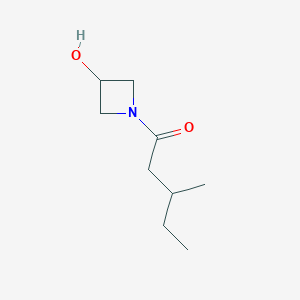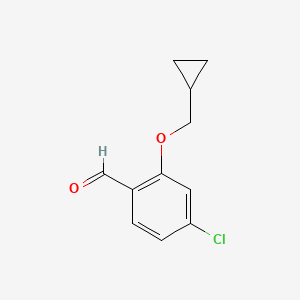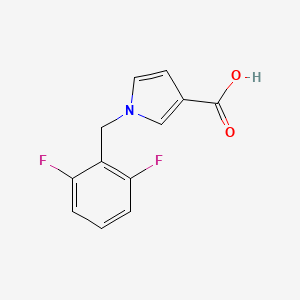![molecular formula C10H17F3N2 B1475481 2-(4,4,4-Trifluorobutyl)-octahydropyrrolo[3,4-c]pyrrole CAS No. 1550570-47-2](/img/structure/B1475481.png)
2-(4,4,4-Trifluorobutyl)-octahydropyrrolo[3,4-c]pyrrole
説明
“2-(4,4,4-Trifluorobutyl)-octahydropyrrolo[3,4-c]pyrrole” is a complex organic compound. It contains a total of 37 bonds, including 19 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 2 five-membered rings, 1 eight-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic tertiary amine, 1 hydroxyl group, and 1 Pyrrolidine .
Molecular Structure Analysis
The molecular structure of “this compound” is quite complex. It contains a total of 36 atoms, including 18 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 3 Fluorine atoms . The structure data file is available for download and can be imported to most of the chemistry software for further analysis .科学的研究の応用
Enhanced Anion Binding
The fluorinated derivatives of pyrroles, such as 2-(4,4,4-Trifluorobutyl)-octahydropyrrolo[3,4-c]pyrrole, have been explored for their potential in creating enhanced anion receptors. For instance, the incorporation of fluorinated pyrroles into the structure of calix[4]pyrroles and dipyrrolylquinoxalines has shown augmented affinities towards anions like fluoride, chloride, and dihydrogen phosphate. This enhancement in anion binding capability is particularly noted with an affinity for dihydrogen phosphate anions improved by several orders of magnitude compared to non-fluorinated counterparts, making such compounds viable for applications as naked-eye sensors for phosphate anions (Anzenbacher et al., 2000).
Coordination Chemistry and Biological Activity
In coordination chemistry, complexes of octahydropyrrolo[3,4-c]pyrrole with transition metals like Pt(II) and Ni(II) have been synthesized. These complexes exhibit interesting structural properties and have been studied for their potential biological activities. The structural characterization of these complexes reveals a distinct coordination behavior, which could be leveraged in designing metal-based drugs or catalytic agents. Additionally, these complexes have shown antibacterial activity against various bacterial strains, indicating their potential utility in antimicrobial applications (Gemili et al., 2017).
Organic Electronics
The pyrrolo[3,4-c]pyrrole core, due to its electron-withdrawing nature, is also a significant component in the field of organic electronics. Polymers incorporating the diketopyrrolopyrrole (DPP) unit, a close relative of this compound, have been utilized in the development of high-mobility semiconductors for organic thin-film transistors. The planar structure and electron-deficient nature of these polymers contribute to their high conductivity and electron mobility, essential attributes for efficient organic electronic devices (Li et al., 2011).
Anion-Anion Assembly in Supramolecular Chemistry
The anion-anion assembly represents a novel class in supramolecular chemistry, where compounds containing pyrrole units, akin to this compound, engage in unique hydrogen-bonding interactions to form polyanionic chains. This orthogonal hydrogen-bonding array offers a new pathway for constructing anionic supramolecular polymers, expanding the toolkit available for designing materials with specific functions and properties (Gale et al., 2002).
特性
IUPAC Name |
5-(4,4,4-trifluorobutyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2/c11-10(12,13)2-1-3-15-6-8-4-14-5-9(8)7-15/h8-9,14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOZMGGSXZQZED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)CCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B1475398.png)
